

# Application Notes and Protocols: Dicyclopropylamine Derivatives in Transition Metal Catalysis

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Compound of Interest							
Compound Name:	Dicyclopropylamine						
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#### Introduction

While **dicyclopropylamine** itself is not commonly employed as a ligand in transition metal catalysis, the synthesis of N-arylcyclopropylamines and their derivatives through catalytic methods is a significant area of research with broad applications in medicinal chemistry and materials science. These reactions, predominantly catalyzed by palladium complexes, utilize cyclopropylamine as a key building block. This document provides detailed application notes and protocols for the palladium-catalyzed N-arylation of cyclopropylamine, a foundational method for accessing a wide range of functionalized cyclopropylamine structures.

The protocols and data presented herein are intended for researchers, scientists, and drug development professionals interested in the synthesis and application of these valuable motifs.

# Application Notes: Palladium-Catalyzed N-Arylation of Cyclopropylamines

The palladium-catalyzed N-arylation of cyclopropylamines represents a powerful and versatile method for the formation of C-N bonds.[1][2][3] This transformation, a variant of the Buchwald-Hartwig amination, allows for the coupling of cyclopropylamine with a diverse array of aryl and heteroaryl halides or pseudo-halides. The resulting N-arylcyclopropylamine scaffold is a key structural feature in numerous pharmaceutical agents and agrochemicals.



#### Key Features of the Reaction:

- Catalyst System: The reaction is typically catalyzed by a palladium precursor, such as  $Pd_2(dba)_3$  or  $[Pd(\pi\text{-cinnamyl})Cl]_2$ , in the presence of a suitable phosphine ligand.[2]
- Ligand Choice: The selection of the phosphine ligand is crucial for achieving high yields and good functional group tolerance. Sterically hindered and electron-rich ligands, such as BrettPhos and RuPhos, have proven to be particularly effective.[2]
- Base: A strong base, commonly sodium tert-butoxide (NaOtBu), is required to facilitate the catalytic cycle.
- Reaction Conditions: The reactions are typically carried out under inert atmosphere in an
  organic solvent, such as toluene or dioxane, at temperatures ranging from room temperature
  to elevated temperatures.

#### Scope and Limitations:

The palladium-catalyzed N-arylation of cyclopropylamine is compatible with a wide range of functional groups on the aryl halide partner, including ethers, ketones, esters, and nitriles.[2] Both electron-rich and electron-poor aryl halides can be used effectively. While aryl bromides and iodides are the most common coupling partners, advancements have enabled the use of more challenging aryl chlorides.[1]

A potential side reaction is the over-arylation of the primary amine to form the diarylated product. Careful control of stoichiometry and reaction conditions, along with the appropriate choice of ligand, can minimize this outcome.[3]

### **Quantitative Data Summary**

The following table summarizes the reaction conditions and yields for the palladium-catalyzed mono-arylation of cyclopropylamine with various aryl halides, as reported in the literature.



Aryl Halide	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Referen ce
4- Chlorotol uene	BrettPho s	NaOtBu	Toluene	100	24	95	[2]
4- Bromoani sole	RuPhos	NaOtBu	Toluene	80	18	92	[2]
1-Chloro- 4- (trifluoro methyl)b enzene	BrettPho s	NaOtBu	Toluene	100	24	88	[2]
2- Bromopy ridine	RuPhos	NaOtBu	Toluene	80	18	75	[2]
4- Chloroac etopheno ne	BrettPho s	NaOtBu	Toluene	100	24	90	[2]
1-Bromo- 3,5- dimethylb enzene	RuPhos	NaOtBu	Toluene	80	18	96	[2]

# **Experimental Protocols**

Protocol 1: General Procedure for the Palladium-Catalyzed Mono-Arylation of Cyclopropylamine with Aryl Chlorides

This protocol is adapted from literature procedures for the coupling of aryl chlorides with cyclopropylamine using the BrettPhos ligand.[2]

Materials:



- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- BrettPhos
- Sodium tert-butoxide (NaOtBu)
- Aryl chloride (1.0 mmol)
- Cyclopropylamine (1.2 mmol)
- Anhydrous toluene (5 mL)
- Schlenk tube or similar reaction vessel
- Inert atmosphere (Nitrogen or Argon)

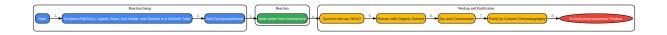
#### Procedure:

- To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)<sub>2</sub> (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
- Add the aryl chloride (1.0 mmol) to the reaction vessel.
- Add anhydrous toluene (5 mL) via syringe.
- Add cyclopropylamine (1.2 mmol) via syringe.
- Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate (3 x 15 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.



 Purify the crude product by column chromatography on silica gel to afford the desired Narylcyclopropylamine.

#### **Visualizations**



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Caption: Experimental workflow for the palladium-catalyzed N-arylation of cyclopropylamine.

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## References

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